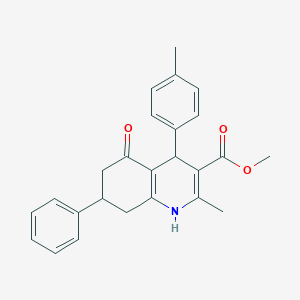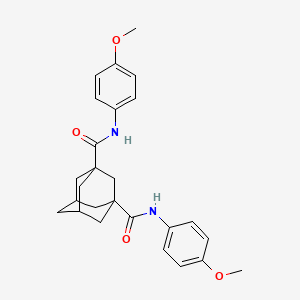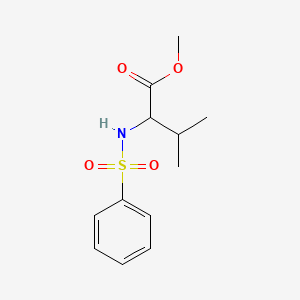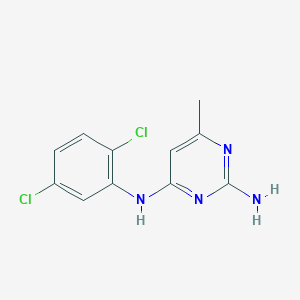![molecular formula C23H24N4O B4974231 N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine, also known as BPIP, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. BPIP is a piperazine derivative that has been shown to have significant inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
科学的研究の応用
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine and butyrylcholine, respectively. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can improve cognitive function and memory.
作用機序
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The inhibition of these enzymes can lead to an increase in the levels of acetylcholine, butyrylcholine, and monoamines, respectively, in the brain. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to have significant effects on the central nervous system. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have antidepressant-like effects in animal models of depression. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One advantage of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine is its high selectivity and potency against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have good bioavailability and pharmacokinetic properties. One limitation of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine is its potential toxicity at high doses. Further studies are needed to determine the optimal dose and duration of treatment for N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine.
将来の方向性
For research on N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine include the development of more potent and selective inhibitors, the optimization of the synthesis method, and the evaluation of the therapeutic potential of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine in various diseases. Further studies are also needed to determine the optimal dose and duration of treatment for N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine and to evaluate its potential side effects.
合成法
The synthesis of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine involves the condensation of 4-(2-pyridinyl)-1-piperazine with 3-(benzyloxy)benzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The yield of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
特性
IUPAC Name |
1-(3-phenylmethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-2-7-20(8-3-1)19-28-22-10-6-9-21(17-22)18-25-27-15-13-26(14-16-27)23-11-4-5-12-24-23/h1-12,17-18H,13-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWSOZFLRHWWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)phenyl]-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-bromophenyl)[3-ethyl-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4974157.png)

![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)
![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)

![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)


![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4974237.png)
![methyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4974240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4974245.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4974254.png)